
2-Chloroacridine-9-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroacridine-9-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the acridine family of compounds and has a molecular formula of C14H7ClN2. In
作用机制
The mechanism of action of 2-Chloroacridine-9-carbonitrile varies depending on its application. In medicine, this compound has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. Additionally, 2-Chloroacridine-9-carbonitrile has been found to induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloroacridine-9-carbonitrile also vary depending on its application. In medicine, this compound has been shown to have low toxicity and minimal side effects. However, it has been found to be mutagenic in certain bacterial strains. In agriculture, this compound has been found to have low toxicity to mammals and birds. However, it may be toxic to aquatic organisms. In materials science, this compound has been found to have good solubility and stability.
实验室实验的优点和局限性
The advantages of using 2-Chloroacridine-9-carbonitrile in lab experiments include its low toxicity, good solubility, and stability. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using 2-Chloroacridine-9-carbonitrile in lab experiments include its mutagenic properties, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2-Chloroacridine-9-carbonitrile. In medicine, this compound may be further studied for its potential use in the treatment of drug-resistant bacterial infections and cancer. Additionally, its mechanism of action may be further elucidated to develop more effective treatments. In agriculture, this compound may be further studied for its potential use as a pesticide and herbicide. Additionally, its environmental impact may be further studied to ensure its safe use. In materials science, this compound may be further studied for its potential use in the fabrication of organic semiconductors and OLEDs. Additionally, its properties may be further optimized to improve its performance.
科学研究应用
2-Chloroacridine-9-carbonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have antimicrobial and anticancer properties. It has been found to be effective against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 2-Chloroacridine-9-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including insects and fungi. Additionally, 2-Chloroacridine-9-carbonitrile has been shown to have herbicidal properties.
In materials science, this compound has been studied for its potential use in the synthesis of organic semiconductors. It has been found to have good electron transport properties and has been used in the fabrication of organic light-emitting diodes (OLEDs).
属性
CAS 编号 |
30490-54-1 |
|---|---|
产品名称 |
2-Chloroacridine-9-carbonitrile |
分子式 |
C14H7ClN2 |
分子量 |
238.67 g/mol |
IUPAC 名称 |
2-chloroacridine-9-carbonitrile |
InChI |
InChI=1S/C14H7ClN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H |
InChI 键 |
YJXWFDRGDZWQTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)C#N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


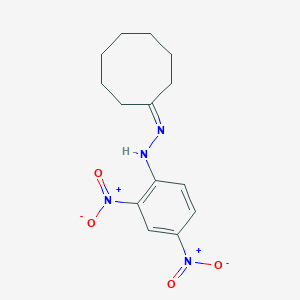
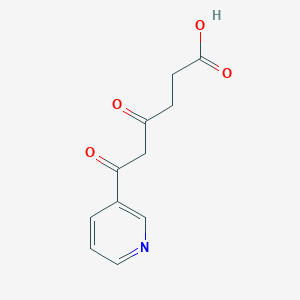
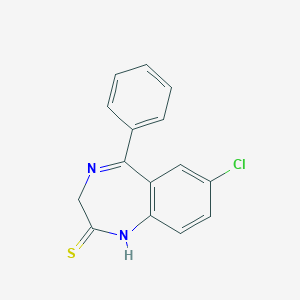
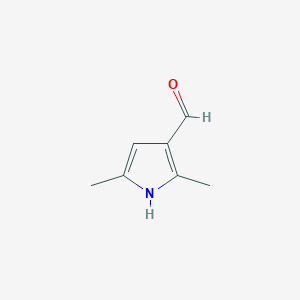
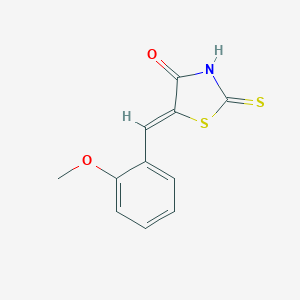
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)

![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)

